MRS 2693 trisodium salt mechanism of action in purinergic signaling
MRS 2693 trisodium salt mechanism of action in purinergic signaling
Title: Decoding Purinergic Pharmacology: A Technical Guide to the Mechanism of Action and Experimental Application of MRS 2693 Trisodium Salt
Executive Summary
Purinergic signaling is a fundamental autocrine and paracrine communication system mediating diverse physiological processes, from smooth muscle contractility to neuroinflammation. Within the P2Y family of G protein-coupled receptors (GPCRs), the P2Y6 receptor has emerged as a critical therapeutic target. Activated endogenously by uridine 5'-diphosphate (UDP), P2Y6 regulates proinflammatory cytokine release, smooth muscle tone, and cytoprotection[1][2].
However, the rapid degradation of endogenous UDP by ectonucleotidases complicates the isolation of P2Y6-specific responses in vitro and in vivo. To overcome this, MRS 2693 trisodium salt (5-Iodo-UDP) was developed as a highly potent, selective, and metabolically stable P2Y6 agonist[2][3]. This whitepaper provides an in-depth mechanistic analysis of MRS 2693, detailing its pharmacological profile, downstream signaling cascades, and field-proven experimental workflows designed to yield self-validating, reproducible data in purinergic research.
Physicochemical and Pharmacological Profile
MRS 2693 is a synthetic pyrimidine nucleotide derivative featuring an iodine substitution at the 5-position of the uracil ring[2][3]. This structural modification locks the ribose ring into a preferred conformation for receptor binding, drastically increasing its potency and selectivity for P2Y6 over other P2Y subtypes (such as P2Y1, P2Y2, P2Y4, and P2Y12)[2][3].
Table 1: Quantitative Profile of MRS 2693 Trisodium Salt
| Parameter | Specification / Value |
| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt[3][] |
| Molecular Formula | C9H10IN2Na3O12P2[][5] |
| Molecular Weight | 596.00 g/mol [][5] |
| Target Receptor | P2Y6 (Selective Agonist)[3] |
| Potency (EC50) | 0.015 μM (15 nM) at the human P2Y6 receptor[3][][6] |
| Selectivity | Displays no activity at other P2Y subtypes[3] |
| Solubility | Soluble in Water[] |
Core Mechanism of Action: The P2Y6 Signaling Cascade
As a Gq/11-coupled GPCR, the activation of P2Y6 by MRS 2693 initiates a canonical intracellular calcium mobilization pathway[1][7].
Upon binding to the extracellular orthosteric site of P2Y6, MRS 2693 induces a conformational shift that catalyzes the exchange of GDP for GTP on the Gq alpha subunit. The activated Gq protein directly stimulates Phospholipase C (PLC) . PLC subsequently hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) [7].
IP3 diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular calcium (Ca2+)[1][7]. Concurrently, DAG and the elevated Ca2+ activate Protein Kinase C (PKC). Depending on the cellular context, this Ca2+/PKC axis drives downstream effectors, including the phosphorylation of p38 and ERK1/2 MAPKs, and the modulation of the NF-κB transcription factor[1][6].
Fig 1. MRS 2693-mediated P2Y6 receptor activation and downstream Gq/11-dependent signaling cascades.
Physiological and Pathological Applications
The potency of MRS 2693 makes it an indispensable tool for elucidating P2Y6 function across various tissue types:
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Airway Inflammation and Epithelial Signaling: In human bronchial epithelial cells (e.g., 16HBE14o-), damage-induced release of endogenous UDP acts as a danger signal. Application of MRS 2693 mimics this effect, driving the robust secretion of proinflammatory cytokines IL-6 and IL-8[1]. This process is distinctly dependent on intracellular Ca2+ elevation and subsequent activation of ERK1/2 and NF-κB pathways, highlighting P2Y6 as a driver of asthmatic and airway inflammatory networks[1].
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Smooth Muscle Contractility: In bladder smooth muscle (BSM), purinergic signaling acts synergistically with cholinergic pathways. Application of MRS 2693 induces a sustained increase in BSM tone via the PLC/IP3 pathway[7]. Crucially, activating P2Y6 with MRS 2693 "preconditions" the muscle, enhancing ATP-mediated (P2X-driven) contractile force by up to 45%[7].
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Cytoprotection in Ischemia/Reperfusion: In vivo models of hindlimb skeletal muscle ischemia/reperfusion injury demonstrate that MRS 2693 exerts a potent cytoprotective effect[3][6]. By stimulating the ERK1/2 pathway and dampening excessive NF-κB activation, MRS 2693 mitigates tissue damage during reperfusion[6].
Experimental Protocols & Workflows
As an application scientist, I emphasize that robust pharmacology requires self-validating experimental designs. Below are detailed, causality-driven protocols for utilizing MRS 2693 in vitro and ex vivo.
Workflow 1: High-Throughput Intracellular Calcium Mobilization Assay
To quantify the EC50 of MRS 2693, researchers typically employ fluorescent calcium indicators (e.g., Fluo-4 AM) in a microplate reader equipped with fluidics (e.g., FLIPR).
Step-by-Step Methodology:
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Cell Seeding: Seed P2Y6-expressing cells (e.g., 1321N1 astrocytoma cells or 16HBE14o- epithelia) at 20,000 cells/well in a 384-well plate. Incubate overnight.
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Dye Loading: Incubate cells with 2 μM Fluo-4 AM in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES for 45 minutes at 37°C.
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Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane.
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Washing & De-esterification: Wash the cells 3x with HBSS to remove extracellular dye. Add recovery buffer containing 2.5 mM Probenecid and incubate for 20 minutes at room temperature.
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Causality: Endogenous esterases cleave the AM group, trapping the dye inside the cell. Probenecid, an organic anion transporter (OAT) inhibitor, is strictly required to prevent the cells from actively pumping the cleaved dye back into the extracellular space, which would destroy baseline stability.
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Baseline Acquisition: Record baseline fluorescence (F0) for 10 seconds (Excitation: 488 nm, Emission: 525 nm).
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Agonist Injection: Automatically inject MRS 2693 (ranging from 0.1 nM to 10 μM) and record the kinetic fluorescence response (F) for 3 minutes.
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Self-Validation Control: Pre-treat a parallel set of wells with MRS 2578 (a selective P2Y6 antagonist) for 15 minutes prior to MRS 2693 injection[7]. Causality: If the calcium spike is genuinely P2Y6-mediated, MRS 2578 will completely abrogate the MRS 2693-induced signal, proving target engagement.
Fig 2. Self-validating high-throughput workflow for quantifying MRS 2693-induced calcium mobilization.
Workflow 2: Ex Vivo Myography for Smooth Muscle Contractility
To study the potentiation of purinergic contraction by P2Y6[7].
Step-by-Step Methodology:
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Tissue Preparation: Isolate bladder smooth muscle (BSM) strips and mount them in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C. Apply a resting tension of 10 mN and equilibrate for 60 minutes.
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Cholinergic Blockade: Add 0.5 μM Atropine to the bath 15 minutes prior to stimulation[7].
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Causality: Electrical field stimulation (EFS) releases both acetylcholine and ATP. Atropine blocks muscarinic receptors, isolating the pure purinergic (ATP-mediated) contractile component.
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Preconditioning: Add 100 nM MRS 2693 to the bath for 10 minutes[7].
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Causality: This concentration is well above the EC50 (15 nM), ensuring full P2Y6 receptor occupancy to elevate basal IP3/Ca2+ tone.
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Stimulation: Apply EFS (e.g., 50 Hz) or exogenous α,β-meATP and measure the peak contractile force via an isometric force transducer[7].
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Self-Validation Control: In a separate tissue strip, pre-incubate with the PLC inhibitor U73122 (50 μM) before adding MRS 2693[7]. Causality: Because MRS 2693 relies entirely on the Gq/PLC pathway to alter muscle tone, U73122 will nullify the MRS 2693-induced potentiation, confirming the intracellular mechanism.
Conclusion
MRS 2693 trisodium salt represents the gold standard for probing P2Y6 receptor pharmacology. By offering high metabolic stability and an exceptional EC50 of 15 nM, it allows researchers to bypass the limitations of endogenous UDP. Whether investigating neuroinflammation, smooth muscle dynamics, or cytoprotective mechanisms, integrating MRS 2693 with rigorous, self-validating experimental designs ensures high-fidelity data in the complex landscape of purinergic signaling.
References
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Yu, W., et al. (2013). Extracellular UDP enhances P2X-mediated bladder smooth muscle contractility via P2Y6 activation of the phospholipase C/inositol trisphosphate pathway. FASEB Journal. PubMed Central (PMC). Retrieved from:[Link]
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Hao, Y., et al. (2014). P2Y6 Receptor-Mediated Proinflammatory Signaling in Human Bronchial Epithelia. PLoS ONE. Retrieved from:[Link]
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National Center for Biotechnology Information (PubChem). MRS 2693 trisodium salt | C9H10IN2Na3O12P2 | CID 90488768. Retrieved from:[Link]
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News-Medical.Net. An Introduction to P2X and P2Y Receptors. Retrieved from:[Link]
Sources
- 1. P2Y6 Receptor-Mediated Proinflammatory Signaling in Human Bronchial Epithelia | PLOS One [journals.plos.org]
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